2-Amino-6-methoxybenzothiazole
Overview
Description
2-Amino-6-methoxybenzothiazole (2AMB) is a compound that has garnered attention due to its utility in various chemical syntheses and applications. It serves as a key intermediate in the synthesis of firefly luciferin and has been shown to possess outstanding anticorrosion properties, making it useful in protecting carbon steels from corrosion .
Synthesis Analysis
The synthesis of 2AMB can be achieved through different methods. One approach involves the Sandmeyer cyanation reaction, which allows for the efficient production of 2-cyano-6-methoxybenzothiazole, a precursor to firefly luciferin . Another method includes the metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates, which can be initiated by decarbonylative aminyl radical formation . Additionally, 2AMB can be synthesized via Pd(0) Suzuki cross-coupling reactions, leading to various derivatives with potential biological activities .
Molecular Structure Analysis
The molecular structure of 2AMB has been investigated using various spectroscopic techniques. Vibrational studies using FTIR and FT-Raman, along with electronic structure analysis through UV-Visible and NMR spectroscopies, have provided insights into the structural and electronic characteristics of the molecule. Quantum chemical studies using DFT methods have further elucidated the influence of the methoxy amino groups on the compound's properties .
Chemical Reactions Analysis
2AMB participates in several chemical reactions, which are essential for producing a range of derivatives with potential applications. For instance, diazotization at elevated temperatures has been shown to be an effective method for producing basic dyes from 2AMB . The compound also undergoes reactions to form cyanoacetamides and subsequently transformed into pyrimido[2,1-b]-benzothiazole derivatives . Moreover, condensation reactions involving 2AMB can lead to the formation of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3',4':4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2AMB have been extensively studied. Its corrosion inhibitory properties on carbon steels have been demonstrated, with the formation of a self-assembled monolayer (SAM) film on the steel surface, which increases inhibition efficiency over time. The adsorption of 2AMB on steel surfaces follows the Langmuir adsorption isotherm and involves both physisorption and chemisorption processes . The electronic properties of 2AMB, such as the energies of the frontier molecular orbitals, have been determined, providing insights into its kinetic and thermodynamic stability, as well as its chemical hardness .
Scientific Research Applications
Intermediate in Synthesis
2-Amino-6-methoxybenzothiazole is a key intermediate in the synthesis of dyes and Firefly Luciferin. Its synthesis has been optimized through gradient temperature control, leading to an industrial-scale suitable process with an 87.8% yield and 99% purity (Xiao-jun, 2011).
Role in Chemiluminescence Systems
This compound is significant in chemiluminescence systems, particularly in the synthesis of Firefly Luciferin, a natural product found in Photinus pyralis. It's utilized in medicinal diagnostics, biochemistry, and forensic trace analysis (Würfel et al., 2012).
Antibacterial Properties
2-Amino-6-methoxybenzothiazole, when used to form Schiff bases and Zn(II) chelates, exhibits antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Vibrational and Electronic Investigations
Extensive studies have been conducted on the vibrational and electronic structures of 2-amino-4-methoxybenzothiazole, providing valuable insights into its thermodynamical, vibrational, and electronic characteristics (Arjunan et al., 2013).
Anticorrosion Applications
This compound has shown outstanding anticorrosion properties on carbon steels, demonstrating increasing film resistances over time and effective inhibition efficiency (Njoku et al., 2020).
Hypervalent Interactions
2-Amino-6-methoxybenzothiazole derivatives display hypervalent interactions, contributing to the supramolecular arrangements in their crystal structures (Navarrete-Vázquez et al., 2012).
Synthesis of 2-Arylbenzothiazoles
A novel palladium-catalyzed synthesis method for 2-arylbenzothiazoles, including 2-(4-aminophenyl)-6-methoxybenzothiazole, has been developed for applications in Alzheimer's disease imaging (Majo et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGPDSVHSDCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Record name | 2-amino-6-methoxybenzothiazole | |
Source | Wikipedia | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63589-17-3 (sulfate[1:1]) | |
Record name | 2-Amino-6-methoxybenzothiazole | |
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DSSTOX Substance ID |
DTXSID9024485 | |
Record name | 6-Methoxy-2-benzothiazolamine | |
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Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Record name | 2-Amino-6-methoxybenzothiazole | |
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Boiling Point |
464 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Product Name |
2-Amino-6-methoxybenzothiazole | |
CAS RN |
1747-60-0 | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Record name | 2-Amino-6-methoxybenzothiazole | |
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Record name | 2-Amino-6-methoxybenzothiazole | |
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Record name | 2-Amino-6-methoxybenzothiazole | |
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Record name | 2-Benzothiazolamine, 6-methoxy- | |
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Record name | 6-Methoxy-2-benzothiazolamine | |
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Record name | 6-methoxybenzothiazol-2-ylamine | |
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Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Melting Point |
329 to 333 °F (NTP, 1992) | |
Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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